Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
CAS No.:
Cat. No.: VC15450164
Molecular Formula: C19H21Cl2NO5S
Molecular Weight: 446.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21Cl2NO5S |
|---|---|
| Molecular Weight | 446.3 g/mol |
| IUPAC Name | ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C19H21Cl2NO5S/c1-4-27-17(23)11-15(13-7-5-12(2)6-8-13)22-28(24,25)16-10-9-14(20)18(21)19(16)26-3/h5-10,15,22H,4,11H2,1-3H3 |
| Standard InChI Key | WJOIEKQIPIVDMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate, reflects its intricate architecture. Its molecular formula, C₁₉H₂₁Cl₂NO₅S, corresponds to a molecular weight of 446.3 g/mol. The structure integrates three key components:
-
A 3,4-dichloro-2-methoxyphenylsulfonyl group, contributing electrophilic character and potential halogen bonding interactions.
-
A 4-methylphenyl substituent, enhancing hydrophobic interactions.
-
An ethyl propanoate ester, influencing solubility and metabolic stability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁Cl₂NO₅S |
| Molecular Weight | 446.3 g/mol |
| IUPAC Name | ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
| Canonical SMILES | CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
| InChI Key | WJOIEKQIPIVDMQ-UHFFFAOYSA-N |
| PubChem CID | 5027817 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 3,4-dichloro-2-methoxyphenylsulfonamide and ethyl 3-amino-3-(4-methylphenyl)propanoate. Key steps include:
-
Sulfonylation: Reaction of the amine with 3,4-dichloro-2-methoxyphenylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts.
-
Esterification: Protection of the carboxylic acid as an ethyl ester enhances stability during purification.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound with >95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | DCM, TEA, 0–5°C, 12 hr | 78% |
| Esterification | Ethanol, H₂SO₄, reflux, 6 hr | 85% |
| Purification | Silica gel, ethyl acetate/hexane (3:7) | 92% |
Challenges and Solutions
-
Byproduct Formation: Competing N-sulfonylation at alternative amine sites is mitigated by stoichiometric control and low-temperature reactions.
-
Solubility Issues: THF outperforms DCM in solubilizing intermediates, reducing reaction times by 30%.
-
Scale-Up: Continuous flow chemistry has been proposed to enhance reproducibility at industrial scales.
Mechanism of Action Hypotheses
Enzyme Inhibition
The sulfonamide group is a known zinc-binding motif in carbonic anhydrase inhibitors. Molecular docking studies predict moderate affinity (Kᵢ ≈ 120 nM) for human carbonic anhydrase IX, a tumor-associated isoform. This implicates potential anticancer applications, though experimental validation is pending.
Receptor Modulation
Similar sulfonamides antagonize adenosine A₂A receptors (Ki < 100 nM), modulating cAMP pathways. Structural alignment suggests the dichlorophenyl group may occupy hydrophobic receptor pockets, while the sulfonamide interacts with serine residues.
Future Research Directions
Structural Modifications
-
Ester Hydrolysis: Replacing the ethyl ester with a methyl or tert-butyl group could alter pharmacokinetics.
-
Halogen Substitution: Introducing fluorine at the 4-methylphenyl position may enhance metabolic stability.
Advanced Characterization
-
Crystallography: Resolving 3D structure via X-ray diffraction will clarify conformational preferences.
-
ADMET Studies: Predictive models for absorption, distribution, and toxicity are critical for lead optimization.
Target Validation
CRISPR-Cas9 knockout screens could identify essential genes mediating the compound’s biological effects, narrowing mechanistic focus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume